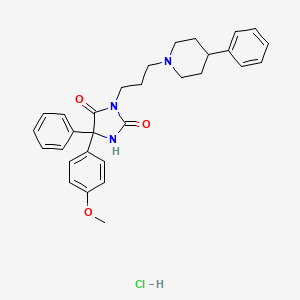
Ropitoin hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ropitoin Hydrochloride is a diphenylhydantoin derivative known for its antiarrhythmic properties. It is a compound that causes a depression of the maximum upstroke velocity, which is used as a measure of cardiac function and an indirect index of the magnitude of the sodium current . This compound has been studied for its effects on various cardiac tissues, including guinea pig muscles and dog Purkinje fibers .
Vorbereitungsmethoden
Ropitoin Hydrochlorid kann durch Kondensation von 5-(4-Methoxyphenyl)-5-phenylhydantoin mit 1-(3-Chlorpropyl)-4-phenylpiperidin unter Verwendung von Natriumethoxid in siedendem Ethanol synthetisiert werden, gefolgt von einer Behandlung mit Salzsäure . Dieses Verfahren umfasst die folgenden Schritte:
Kondensationsreaktion: 5-(4-Methoxyphenyl)-5-phenylhydantoin reagiert mit 1-(3-Chlorpropyl)-4-phenylpiperidin in Gegenwart von Natriumethoxid.
Rückfluss: Das Reaktionsgemisch wird in Ethanol unter Rückfluss erhitzt.
Salzsäurebehandlung: Das resultierende Produkt wird mit Salzsäure behandelt, um Ropitoin Hydrochlorid zu erhalten.
Analyse Chemischer Reaktionen
Ropitoin Hydrochlorid durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Es kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.
Reduktion: Reduktionsreaktionen können unter Verwendung gängiger Reduktionsmittel durchgeführt werden.
Substitution: Es kann Substitutionsreaktionen eingehen, insbesondere in Gegenwart von Nukleophilen.
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und Nukleophile wie Natriummethoxid . Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Mechanism of Action
Ropitoin hydrochloride has the molecular formula C30H34ClN3O3, characterized by a complex structure that includes an imidazolidinedione ring and multiple aromatic rings. Its mechanism of action involves modulation of sodium channels in cardiac tissues, leading to a frequency-dependent depression of the maximum upstroke velocity in cardiac action potentials. This effect stabilizes membrane potential and reduces the risk of arrhythmias .
Pharmacological Applications
This compound is primarily studied for its antiarrhythmic activity. The following table summarizes its applications and unique features:
| Compound | Primary Use | Unique Features |
|---|---|---|
| Ropitoin | Antiarrhythmic | Frequency-dependent effects on cardiac function |
| Phenytoin | Anticonvulsant | Established use in seizure disorders |
| Dantrolene | Muscle relaxant | Used for malignant hyperthermia |
| Imiprothrin | Insecticide | Hydantoin derivative with pesticidal properties |
Ropitoin's unique pharmacodynamic profile distinguishes it from other antiarrhythmic agents, making it particularly effective in managing various types of cardiac arrhythmias .
Experimental Studies
Numerous studies have investigated the effects of ropitoin on cardiac tissues. Key findings include:
- Action Potential Modulation : In guinea pig atrial and ventricular muscle tissues, ropitoin induced a depression of the maximum upstroke velocity at concentrations ranging from 1 to 3 µmol/L. In dog Purkinje fibers, effective concentrations were between 0.5 and 1.0 µmol/L .
- Recovery from Inactivation : The recovery from inactivation of maximum upstroke velocity was significantly slower in the presence of ropitoin compared to control conditions, indicating its potential to prolong action potentials in certain cardiac tissues while shortening them in others .
- Frequency Dependency : The drug's effects were more pronounced at higher stimulation frequencies, highlighting its potential utility in treating arrhythmias characterized by rapid heart rates .
Case Studies and Clinical Relevance
Ropitoin has been evaluated in both preclinical and clinical settings for its effectiveness in managing arrhythmias:
- A study demonstrated that at a concentration of 3 µmol/L, ropitoin shifted the resting membrane potential-maximum upstroke velocity relationship by 9 mV to more negative potentials. This shift indicates enhanced stabilization of cardiac action potentials under certain conditions .
- Another investigation revealed that ropitoin increased action potential duration in atrial muscle while shortening it in ventricular muscle and Purkinje fibers, suggesting a nuanced role in cardiac electrophysiology .
Wirkmechanismus
Ropitoin Hydrochloride exerts its effects by binding to the sodium channel receptor site, similar to other antiarrhythmic drugs like mexiletine and quinidine . This binding results in a depression of the maximum upstroke velocity, which affects the action potential duration and recovery kinetics of cardiac tissues . The compound’s effects are frequency-dependent and influenced by membrane potential and pH levels .
Vergleich Mit ähnlichen Verbindungen
Ropitoin Hydrochlorid ist unter den Diphenylhydantoinderivaten aufgrund seiner spezifischen Bindungsaffinität und seiner Auswirkungen auf Herzgewebe einzigartig. Zu den ähnlichen Verbindungen gehören:
Mexiletin: Ein weiteres Antiarrhythmikum, das an die Natriumkanalstelle bindet.
Chinidin: Eine Verbindung mit ähnlichen antiarrhythmischen Eigenschaften und Bindungsmechanismen.
Ropitoin Hydrochlorid sticht durch seine spezifische Molekülstruktur und die einzigartigen Wirkungen hervor, die es auf die Aktionspotenziale von Herzgewebe hat.
Eigenschaften
CAS-Nummer |
56079-80-2 |
|---|---|
Molekularformel |
C30H34ClN3O3 |
Molekulargewicht |
520.1 g/mol |
IUPAC-Name |
5-(4-methoxyphenyl)-5-phenyl-3-[3-(4-phenylpiperidin-1-yl)propyl]imidazolidine-2,4-dione;hydrochloride |
InChI |
InChI=1S/C30H33N3O3.ClH/c1-36-27-15-13-26(14-16-27)30(25-11-6-3-7-12-25)28(34)33(29(35)31-30)20-8-19-32-21-17-24(18-22-32)23-9-4-2-5-10-23;/h2-7,9-16,24H,8,17-22H2,1H3,(H,31,35);1H |
InChI-Schlüssel |
IYHQTOOPUMZKRX-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2(C(=O)N(C(=O)N2)CCCN3CCC(CC3)C4=CC=CC=C4)C5=CC=CC=C5.Cl |
Kanonische SMILES |
COC1=CC=C(C=C1)C2(C(=O)N(C(=O)N2)CCCN3CCC(CC3)C4=CC=CC=C4)C5=CC=CC=C5.Cl |
Synonyme |
3-(3-(4-phenyl-1-piperidyl)propyl)-5-(4-methoxyphenyl)-5-phenylhydantoin hydrochloride ropitoin hydrochloride TR 2985 TR-2985 TR2985 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















